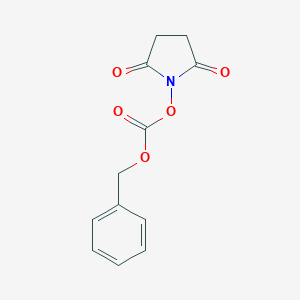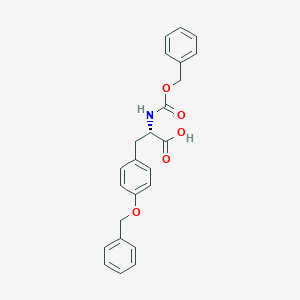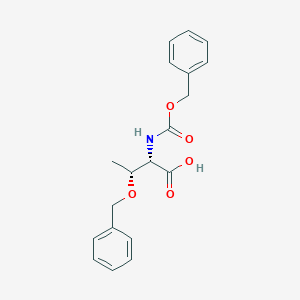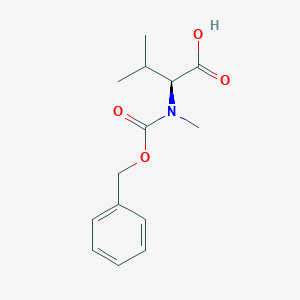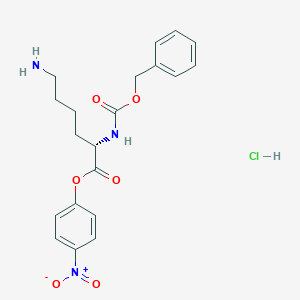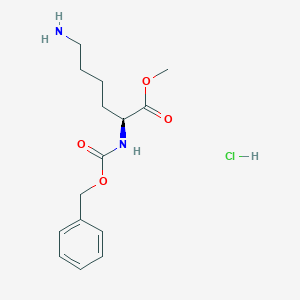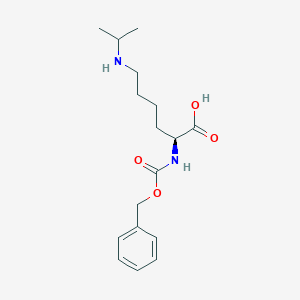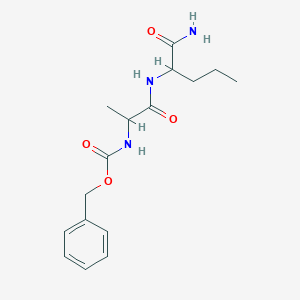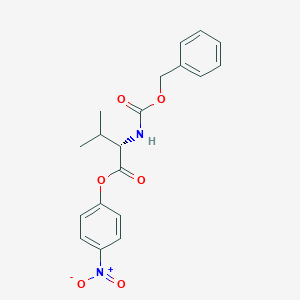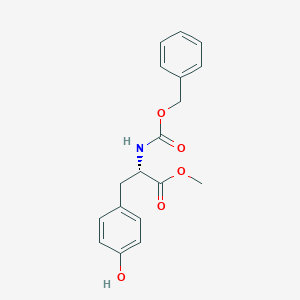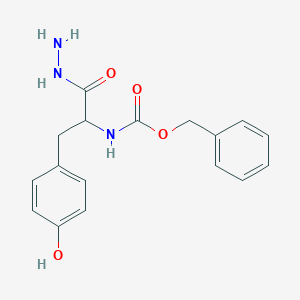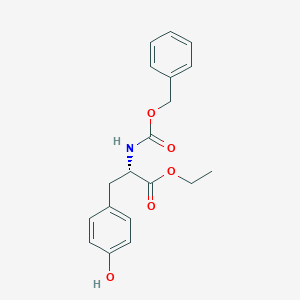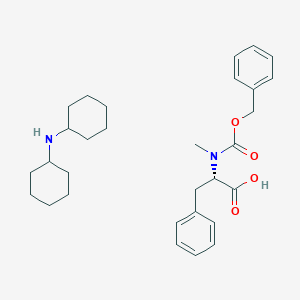
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(méthyl)amino)-3-phénylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate is a complex organic compound that features a combination of cyclohexylamine, benzyloxycarbonyl, and phenylpropanoate groups
Applications De Recherche Scientifique
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate typically involves multiple steps:
Formation of the benzyloxycarbonyl group: This step involves the protection of an amino group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling with phenylpropanoate: The protected amino group is then coupled with phenylpropanoate using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Introduction of the dicyclohexylamine group: Finally, dicyclohexylamine is introduced to the intermediate product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The phenylpropanoate group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or trifluoroacetic acid for deprotection.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Deprotected amines or newly substituted derivatives.
Mécanisme D'action
The mechanism of action of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group may act as a protecting group, while the phenylpropanoate moiety can interact with specific binding sites. The dicyclohexylamine group may influence the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclohexylamine (S)-2-(((tert-butoxycarbonyl)(methyl)amino)-3-phenylpropanoate: Similar structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
Dicyclohexylamine (S)-2-(((methoxycarbonyl)(methyl)amino)-3-phenylpropanoate: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group.
Uniqueness
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4.C12H23N/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,16H,12-13H2,1H3,(H,20,21);11-13H,1-10H2/t16-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUIWQIMHYBPLV-NTISSMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576719 |
Source


|
| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-L-phenylalanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2899-08-3 |
Source


|
| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-L-phenylalanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
